Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate
Overview
Description
Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of functional groups such as the hydroxy, methylthio, and carboxylate groups further enhances its reactivity and potential utility in synthetic chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with thiosemicarbazide in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and methylthio groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the triazine ring can produce dihydrotriazine derivatives .
Scientific Research Applications
Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism by which Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy and methylthio groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- Ethyl 5-amino-3-(methylthio)-1,2,4-triazine-6-carboxylate
- Ethyl 5-hydroxy-3-(ethylthio)-1,2,4-triazine-6-carboxylate
- Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-sulfonate
Comparison: Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate is unique due to the presence of the hydroxy group, which can significantly influence its reactivity and biological activity compared to similar compounds. The methylthio group also imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-methylsulfanyl-5-oxo-4H-1,2,4-triazine-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3-13-6(12)4-5(11)8-7(14-2)10-9-4/h3H2,1-2H3,(H,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODHNQSZJASHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294577 | |
Record name | Ethyl 3-(methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31143-85-8 | |
Record name | 31143-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 31143-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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